N-[(4-bromophenyl)methyl]-2-methoxy-5-methylaniline
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Overview
Description
N-[(4-bromophenyl)methyl]-2-methoxy-5-methylaniline is an organic compound with a complex structure that includes a bromophenyl group, a methoxy group, and a methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2-methoxy-5-methylaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve the direct condensation of carboxylic acids and amines in the presence of a catalyst. For example, the use of diatomite earth immobilized with ZrCl4 under ultrasonic irradiation has been reported as an efficient method for synthesizing benzamide derivatives . This method is advantageous due to its high yield, eco-friendliness, and simplicity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2-methoxy-5-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, the bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding quinone, while reduction may yield an amine derivative.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-2-methoxy-5-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2-methoxy-5-methylaniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This can lead to the downregulation of signaling pathways and the suppression of biological processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide: This compound has similar structural features but differs in its biological activity and applications.
N-(4-bromophenyl)-2-methoxybenzamide: Another related compound with different chemical properties and uses.
Uniqueness
N-[(4-bromophenyl)methyl]-2-methoxy-5-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylaniline groups contribute to its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methoxy-5-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-3-8-15(18-2)14(9-11)17-10-12-4-6-13(16)7-5-12/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGZWEXWIKHANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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